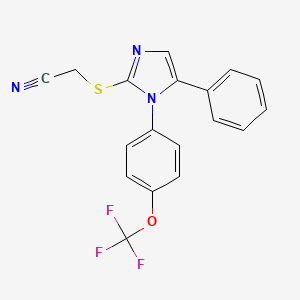
2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to “2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile” often involves the use of trifluoromethyl-containing building blocks such as ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one .
Molecular Structure Analysis
The molecular structure of “this compound” is complex, which allows for a wide range of potential applications in various fields.
Chemical Reactions Analysis
The chemical reactions involving “this compound” and similar compounds often involve cyclocondensation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” contribute to its versatility in scientific research.
Aplicaciones Científicas De Investigación
Antioxidant Activity
2-((5-Phenyl-1-(4-(Trifluoromethoxy)phenyl)-1H-Imidazol-2-yl)thio)acetonitrile and related compounds have been explored for their potential in antioxidant activity. Research has demonstrated that certain derivatives, when synthesized, exhibit significant antioxidant properties, comparable to those of ascorbic acid (El‐Mekabaty, 2015).
Photophysical Properties
The compound has also been studied for its photophysical properties. Researchers synthesized novel fluorescent derivatives and evaluated their photophysical characteristics in various solvents, observing absorption in the ultraviolet region and emission in the blue region. These studies include thermogravimetric analysis to assess thermal stability (Padalkar et al., 2015).
Photochemical Synthesis
In photochemical research, this compound has been utilized in the synthesis of 4(5)-nitro-2-arylimidazoles. This process involves irradiation and has been applied in synthesizing novel compounds with nearly quantitative yields for specific reactions (D’Auria et al., 1998).
Metal-Based Chemotherapy
The compound's derivatives have been investigated for potential applications in metal-based chemotherapy against tropical diseases. These studies involve the preparation of various complexes and their characterization using techniques like NMR spectroscopy, EPR spectroscopy, and X-ray crystallography (Navarro et al., 2000).
Antimicrobial Agents
Several derivatives of this compound have been synthesized and evaluated for their antibacterial activity. These studies involve the elucidation of compound structures and assessments of significant antibacterial activity (Ramalingam et al., 2019).
Fluorination Processes
The compound and its derivatives have been subject to studies in fluorination processes, specifically examining the C-4 fluorination of 3,5-diarylisoxazoles and exploring the effects of different substituents and solvents (Stephens et al., 2004).
Synthesis of Heterocycles
There's research on the synthesis of various heterocycles involving this compound, such as the production of 3-(benzylideneamino)-2-phenyl-5H-imidazo[1,2-b]pyrazole-7-carbonitriles through a one-pot, four-component condensation reaction (Rahmati et al., 2013).
Mecanismo De Acción
Direcciones Futuras
The future directions of research involving “2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetonitrile” are promising, given its unique properties and potential applications in various fields. It is expected that many novel applications of this compound will be discovered in the future .
Propiedades
IUPAC Name |
2-[5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F3N3OS/c19-18(20,21)25-15-8-6-14(7-9-15)24-16(13-4-2-1-3-5-13)12-23-17(24)26-11-10-22/h1-9,12H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNXHKAHAHALFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2C3=CC=C(C=C3)OC(F)(F)F)SCC#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B2374890.png)
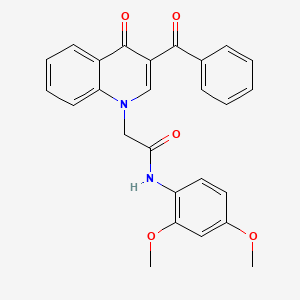
![6-(2,5-dimethylbenzyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2374892.png)
![2-[(4-amino-5-benzyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B2374895.png)
![4-{[(4-Chlorophenyl)sulfanyl]methyl}-1-(phenylsulfonyl)-4-piperidinol](/img/structure/B2374897.png)
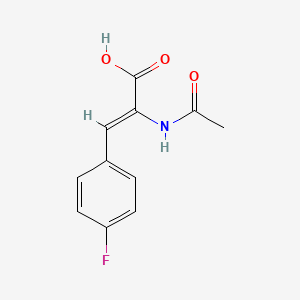
![2-[5-(3,4-difluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B2374899.png)
![N-(3,5-difluorobenzyl)-N-(4-fluorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2374900.png)
![N-[[4-(2-Methoxyphenyl)oxan-4-yl]methyl]-9-methylpurin-6-amine](/img/structure/B2374903.png)

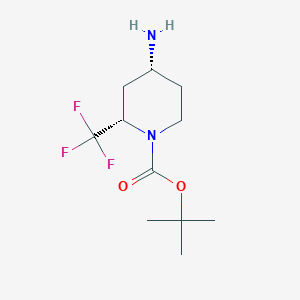
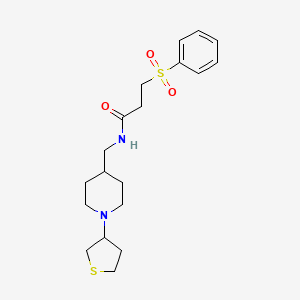

![1-(benzo[d]isoxazol-3-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)methanesulfonamide](/img/structure/B2374913.png)